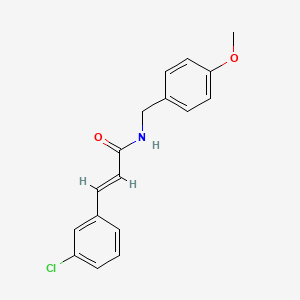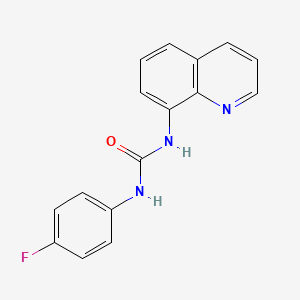![molecular formula C14H22N2O2 B5736242 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol, also known as MPMP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MPMP is a synthetic compound that belongs to the class of phenols and has been shown to possess a range of biological activities that make it an attractive target for drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol is not fully understood, but it is believed to act by inhibiting the formation of reactive oxygen species and reducing oxidative stress in cells. It has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to protect against oxidative stress, reduce inflammation, and improve cognitive function. It has also been shown to have a protective effect on the cardiovascular system and to enhance the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol in lab experiments is its ability to act as a potent antioxidant and anti-inflammatory agent, which can help to reduce cellular damage and improve cell viability. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol, including further studies on its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential therapeutic applications in the treatment of various diseases. Additionally, research could focus on the development of novel analogues of this compound with improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol can be synthesized using various methods, including the reaction of 4-methoxyphenol with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-6-8-16(9-7-15)11-12-10-13(18-2)4-5-14(12)17/h4-5,10,17H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBNOBFFZZJWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-methylphenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5736166.png)


![methyl (4-{[(2-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5736184.png)
![N-(3-acetylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5736186.png)
![4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate](/img/structure/B5736190.png)
![4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5736223.png)
![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)
![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5736231.png)
![4-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)
